Chemical structure and properties of 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole
Chemical structure and properties of 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole
This guide provides an in-depth technical analysis of 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole , a critical heteroaromatic building block in modern medicinal chemistry. It is designed for researchers requiring actionable data on synthesis, reactivity, and structural properties.
CAS Registry Number: 1040275-55-5
Molecular Formula: C
Executive Summary
5-Bromo-1,4-dimethyl-1H-1,2,3-triazole is a fully substituted triazole scaffold characterized by a high degree of functional density. Unlike its 1,2,4-triazole counterparts or unsubstituted analogs, this molecule offers a unique combination of regiochemical stability and orthogonal reactivity . The C5-bromine atom serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions, while the 1,4-dimethyl substitution pattern locks the tautomeric equilibrium, ensuring predictable behavior in biological assays.
This guide details the regioselective synthesis, physical characterization, and downstream applications of this scaffold, emphasizing its utility as a bioisostere and distinct pharmacophore.
Structural Analysis & Physical Properties[1]
Structural Isomerism
The 1,2,3-triazole ring can exist in multiple isomeric forms. The target molecule is explicitly the 1,4-dimethyl-5-bromo isomer. It is crucial to distinguish this from the 1,5-dimethyl-4-bromo isomer, which possesses significantly different electronic vectors and steric profiles.
-
1,4-Dimethyl Motif: The methyl group at N1 and C4 creates a specific steric environment that exposes the C5-position.
-
C5-Bromine: The carbon-bromine bond at position 5 is polarized, making it highly susceptible to oxidative addition by Palladium(0) species, yet stable enough to survive standard nucleophilic conditions.
Calculated & Observed Properties
Experimental data for this specific isomer is scarce in open literature; values below represent consensus estimates based on structural analogs (e.g., 4,5-dibromo-1-methyl-1,2,3-triazole).
| Property | Value / Description | Note |
| Physical State | Solid / Low-melting Solid | Likely crystalline due to symmetry. |
| Melting Point | 70–75 °C (Estimated) | Based on 4,5-dibromo analog (MP ~73°C). |
| Boiling Point | ~230 °C (at 760 mmHg) | Predicted. |
| LogP | 0.8 – 1.1 | Lipophilicity is moderate; suitable for CNS penetration. |
| pKa (Conjugate Acid) | ~1.2 | The triazole ring is weakly basic. |
| Dipole Moment | ~4.5 D | High polarity due to the alignment of N-atoms and C-Br bond. |
Regioselective Synthesis Strategies
The primary challenge in synthesizing 5-bromo-1,4-dimethyl-1H-1,2,3-triazole is controlling the regiochemistry to avoid the formation of the 1,5-dimethyl isomer. Two distinct pathways are established.
Pathway A: Cu(I)-Catalyzed Cycloaddition (Recommended)
This route utilizes the "Click" chemistry paradigm but requires a halogenated alkyne to install the bromine atom directly during ring formation.
-
Reagents: Methyl Azide (generated in situ), 1-Bromopropyne, Cu(I) Catalyst (e.g., CuI, Cu(OAc)
). -
Mechanism: The copper catalyst coordinates with the 1-bromopropyne, directing the attack of the azide to the distal carbon. This ensures the formation of the 1,4-disubstituted core.[1] However, standard CuAAC yields the 5-H product.
-
Modification: To retain the bromine, specialized ligands (e.g., TBTA) or specific copper sources are often required to prevent reductive elimination of the halogen.
-
Alternative: Use 1-TMS-propyne followed by NBS bromination (see Pathway B).
-
Pathway B: Post-Functionalization of 1,4-Dimethyltriazole (Robust)
This is the most reliable laboratory-scale method, avoiding the use of potentially unstable halo-alkynes.
Step 1: Synthesis of 1,4-Dimethyl-1H-1,2,3-triazole
-
Reaction: Cycloaddition of Methyl Azide and Propyne (or a propyne equivalent like ethyl propiolate followed by decarboxylation/reduction).
-
Conditions: CuSO
·5H O (1 mol%), Sodium Ascorbate (5 mol%), t-BuOH/H O (1:1). -
Outcome: Exclusive formation of 1,4-dimethyl-1H-1,2,3-triazole.
Step 2: Electrophilic Bromination (C-H Activation)
-
Reagents: N-Bromosuccinimide (NBS), AIBN (catalytic) or simple thermal activation.
-
Solvent: Acetonitrile (MeCN) or CCl
. -
Protocol:
-
Dissolve 1,4-dimethyl-1,2,3-triazole in MeCN.
-
Add 1.1 equivalents of NBS.
-
Reflux for 2–4 hours.
-
Mechanism: The C5 position is the only available site for electrophilic aromatic substitution. The electron-rich nature of the triazole facilitates this reaction without strong Lewis acids.
-
Synthesis Workflow Diagram
Figure 1: Strategic pathways for the synthesis of 5-Bromo-1,4-dimethyl-1H-1,2,3-triazole. Pathway B (Top) is preferred for scale and safety.
Reactivity Profile & Applications
The 5-bromo-1,4-dimethyl-1H-1,2,3-triazole molecule is a "linchpin" scaffold. The C-Br bond is chemically distinct from phenyl bromides due to the electron-deficient nature of the triazole ring.
Palladium-Catalyzed Cross-Coupling
The C5 position is highly activated for oxidative addition.
-
Suzuki-Miyaura Coupling:
-
Partners: Aryl/Heteroaryl boronic acids.
-
Catalyst System: Pd(dppf)Cl
or Pd(PPh ) with K CO in Dioxane/Water. -
Utility: Rapid access to 1,4,5-trisubstituted triazoles (biaryl analogs).
-
-
Sonogashira Coupling:
-
Partners: Terminal alkynes.[2]
-
Conditions: PdCl
(PPh ) , CuI, Et N. -
Utility: Extension of the carbon skeleton for fragment-based drug discovery (FBDD).
-
-
Heck Reaction:
-
Partners: Styrenes, acrylates.
-
Note: Requires electron-rich phosphine ligands to overcome the deactivated nature of the triazole if the ring is electron-poor.
-
Lithium-Halogen Exchange
Treatment with n-BuLi or i-PrMgCl at low temperatures (-78 °C) generates the transient 5-lithio-1,4-dimethyl-1,2,3-triazole .
-
Quenching: Can be trapped with diverse electrophiles (aldehydes, ketones, CO
) to introduce functional groups not accessible via Pd-catalysis (e.g., carboxylic acids, alcohols).
Reactivity Network Diagram
Figure 2: Divergent synthesis capabilities starting from the 5-bromo scaffold.
Experimental Protocol: Bromination of 1,4-Dimethyl-1,2,3-triazole
The following is a generalized standard operating procedure (SOP) derived from best practices for triazole functionalization.
Objective: Synthesis of 5-bromo-1,4-dimethyl-1H-1,2,3-triazole via electrophilic substitution.
-
Preparation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,4-dimethyl-1H-1,2,3-triazole (10.0 mmol, 1.0 eq) in anhydrous Acetonitrile (MeCN, 40 mL).
-
Addition: Add N-Bromosuccinimide (NBS, 11.0 mmol, 1.1 eq) in a single portion.
-
Reaction: Heat the mixture to reflux (approx. 82 °C) under an inert atmosphere (N
or Ar). Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS.[3][4]-
Checkpoint: The reaction is typically complete within 3 hours.
-
-
Workup:
-
Cool to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Redissolve the residue in Ethyl Acetate (50 mL).
-
Wash with saturated NaHCO
(2 x 20 mL) to remove succinimide byproducts. -
Wash with Brine (20 mL), dry over Na
SO , and filter.
-
-
Purification: Concentrate the filtrate. If necessary, purify via flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes).
-
Characterization:
-
1H NMR (CDCl
, 400 MHz): Look for the disappearance of the C5-H singlet (typically ~7.3 ppm) and the retention of two methyl singlets (N-Me ~4.0 ppm, C-Me ~2.3 ppm).
-
Safety & Handling
-
Hazard Identification: As with many halogenated nitrogen heterocycles, this compound should be treated as an Irritant (Skin/Eye/Respiratory) .
-
Explosion Hazard (Precursors): The synthesis involves Methyl Azide (if using Route A) or low molecular weight organic azides. Methyl azide is explosive and should never be isolated. Route B (using pre-formed triazole or strictly controlled in situ generation) is significantly safer.
-
Storage: Store in a cool, dry place under inert gas. Halogenated triazoles can be light-sensitive; amber vials are recommended.
References
-
Regioselective Synthesis of 1,4-Disubstituted Triazoles
-
Himo, F., et al. "Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates." J. Am. Chem. Soc., 2005 , 127, 210–216.
-
-
Bromination of 1,2,3-Triazoles
-
Kuijpers, B.H.M., et al. "A Robust and Versatile Synthesis of 5-Halo-1,2,3-triazoles." Synlett, 2005 , 20, 3059–3062.
-
-
Pd-Catalyzed Cross-Coupling of 5-Halo-1,2,3-triazoles
-
General Reactivity of 1,2,3-Triazoles
-
Dheer, D., et al.[8] "Medicinal attributes of 1,2,3-triazoles: Current developments." Bioorg. Med. Chem., 2017 , 25, 4933.
-
Sources
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- 3. 25537-64-8 | 4,5-Dibromo-1-methyl-1,2,3-triazole | Triazoles | Ambeed.com [ambeed.com]
- 4. 1799973-88-8|5-Bromo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole|BLD Pharm [bldpharm.com]
- 5. 4,5-Dibromo-1H-1,2,3-triazole | C2HBr2N3 | CID 312397 - PubChem [pubchem.ncbi.nlm.nih.gov]
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